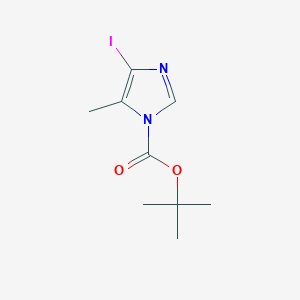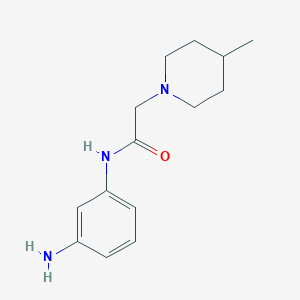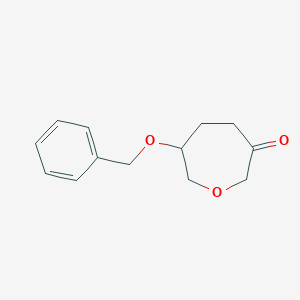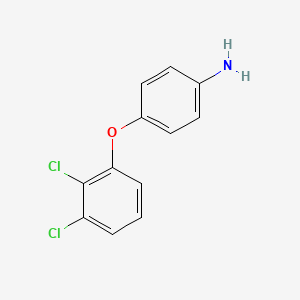
1-Boc-4-iodo-5-methylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-iodo-5-methylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an iodine atom at the fourth position, and a methyl group at the fifth position of the imidazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-iodo-5-methylimidazole typically involves the iodination of a Boc-protected imidazole derivative. One common method includes the reaction of 1-Boc-5-methylimidazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the imidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Boc-4-iodo-5-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free imidazole derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Substitution Reactions: Substituted imidazole derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyne-substituted imidazole derivatives.
Deprotection Reactions: 4-iodo-5-methylimidazole.
科学研究应用
1-Boc-4-iodo-5-methylimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Boc-4-iodo-5-methylimidazole is primarily related to its reactivity and ability to participate in various chemical transformations. The presence of the iodine atom and Boc protecting group influences its reactivity and selectivity in different reactions. The compound can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, depending on the specific application and context.
相似化合物的比较
1-Boc-4-chloro-5-methylimidazole: Similar structure with a chlorine atom instead of iodine.
1-Boc-4-bromo-5-methylimidazole: Similar structure with a bromine atom instead of iodine.
1-Boc-4-fluoro-5-methylimidazole: Similar structure with a fluorine atom instead of iodine.
Uniqueness: 1-Boc-4-iodo-5-methylimidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in certain substitution and cross-coupling reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C9H13IN2O2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC 名称 |
tert-butyl 4-iodo-5-methylimidazole-1-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-6-7(10)11-5-12(6)8(13)14-9(2,3)4/h5H,1-4H3 |
InChI 键 |
QKWBMBCSZAPKND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1C(=O)OC(C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)


![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)

![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

